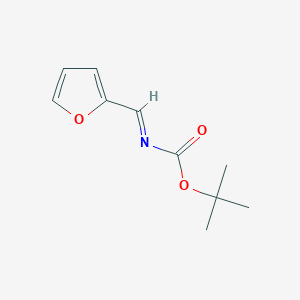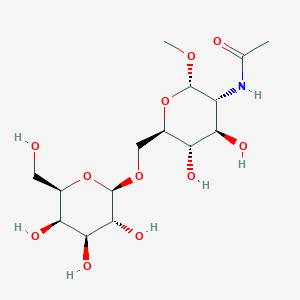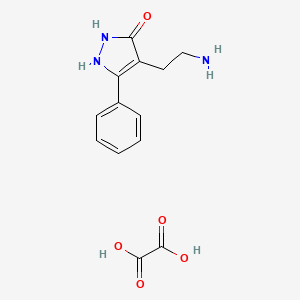![molecular formula C9H8Cl2N6OS B12858301 N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea](/img/structure/B12858301.png)
N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a pyridyl and triazolyl moiety, suggests potential biological activity and industrial relevance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea typically involves the following steps:
Formation of the Pyridyl Intermediate: The starting material, 2,6-dichloropyridine, undergoes a nucleophilic substitution reaction with an appropriate amine to form the pyridyl intermediate.
Formation of the Triazolyl Intermediate: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Coupling Reaction: The pyridyl and triazolyl intermediates are coupled under specific conditions, often involving a coupling reagent such as carbodiimide, to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of chlorine atoms can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,6-Dichlorophenyl)-N’-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea: Similar structure with a phenyl ring instead of a pyridyl ring.
N-(2,6-Dichloro-4-pyridyl)-N’-[5-(methylsulfonyl)-4H-1,2,4-triazol-3-YL]urea: Similar structure with a methylsulfonyl group instead of a methylthio group.
Uniqueness
The unique combination of the pyridyl and triazolyl moieties in N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8Cl2N6OS |
|---|---|
Poids moléculaire |
319.17 g/mol |
Nom IUPAC |
1-(2,6-dichloropyridin-4-yl)-1-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)urea |
InChI |
InChI=1S/C9H8Cl2N6OS/c1-19-9-14-8(15-16-9)17(7(12)18)4-2-5(10)13-6(11)3-4/h2-3H,1H3,(H2,12,18)(H,14,15,16) |
Clé InChI |
DQWPCGDMWCYTBA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NNC(=N1)N(C2=CC(=NC(=C2)Cl)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)



![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)

![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B12858279.png)
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B12858280.png)
![N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12858286.png)

